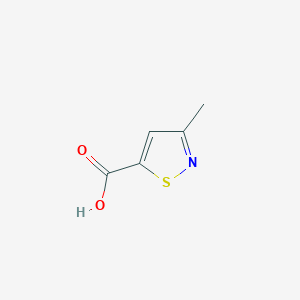

3-Methyl-1,2-thiazole-5-carboxylic acid

Descripción

Historical Context and Evolution of Thiazole (B1198619) Ring Systems in Synthetic Chemistry

The journey of thiazole chemistry began with the pioneering work of Hantzsch and Hofmann, who established the foundational synthesis of thiazole derivatives through the reaction of α-haloketones with thioamides. ijper.org This method, known as the Hantzsch thiazole synthesis, remains a cornerstone of thiazole chemistry, although numerous other synthetic routes have since been developed. nih.govijper.orgingentaconnect.com Over the decades, the synthetic toolbox for accessing thiazole rings has expanded significantly, allowing for the preparation of a diverse range of substituted thiazoles with tailored properties.

Prevalence and Role of the Thiazole Moiety as a Heterocyclic Scaffold in Contemporary Chemical Research

The thiazole scaffold is a recurring motif in a multitude of biologically active compounds. nih.govbohrium.combohrium.com Its presence is noted in over 18 FDA-approved drugs, highlighting its importance in therapeutic applications. nih.gov Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govbohrium.com This versatility stems from the ability of the thiazole ring to act as a bioisostere for other functional groups and to orient substituents in a specific three-dimensional arrangement, facilitating interactions with biological targets. bohrium.comspast.org

Overview of Advanced Synthetic Methodologies for Thiazole Carboxylic Acid Derivatives

The synthesis of thiazole carboxylic acids, including 3-Methyl-1,2-thiazole-5-carboxylic acid, has been a subject of considerable research. One established method involves the conversion of bromothiazoles into the corresponding thiazolyl-lithium compounds, which can then be carboxylated. researchgate.net Other approaches include the oxidation of thiazole aldehydes or the hydrolysis of the corresponding esters or nitriles. google.com For instance, thiazole-4-carboxylic acid can be prepared by the oxidation of 4-methylthiazole (B1212942) or through a multi-step process starting from L-cysteine hydrochloride and formaldehyde. google.comgoogle.com The development of more efficient and environmentally friendly "green" synthetic routes, often utilizing multicomponent reactions, is an active area of research. researchgate.net

Emerging Research Frontiers in Thiazole-Based Compound Development

The field of thiazole chemistry continues to evolve, with new research frontiers constantly emerging. Current efforts are focused on the development of novel synthetic methods that offer greater efficiency, selectivity, and sustainability. ingentaconnect.comresearchgate.net There is also significant interest in the design and synthesis of complex molecules containing multiple thiazole rings, which have shown enhanced therapeutic activities. nih.gov Furthermore, the exploration of thiazole derivatives as c-Met kinase inhibitors for cancer treatment and as antimicrobial agents to combat drug-resistant pathogens represents a promising avenue for future drug discovery. nih.govnih.gov The use of computational tools, such as molecular docking, is becoming increasingly integral to the rational design of new thiazole-based compounds with desired biological activities. nih.gov

Properties of this compound

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H5NO2S |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66975-83-5 |

| Canonical SMILES | CC1=NSC(=C1)C(=O)O |

| InChI Key | YANZAAFELHVNQZ-UHFFFAOYSA-N |

| Data sourced from PubChem CID 274092 nih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

3-methyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANZAAFELHVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297972 | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66975-83-5 | |

| Record name | 66975-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Methodologies for 3 Methyl 1,2 Thiazole 5 Carboxylic Acid and Its Analogues

Established Synthetic Routes for 3-Methyl-1,2-thiazole-5-carboxylic Acid

The traditional synthesis of this compound often involves multi-step processes that have been refined over time. These methods typically focus on the construction of the thiazole (B1198619) ring followed by the introduction or modification of the carboxylic acid functionality.

Carboxylic Acid Functional Group Introduction and Derivatization

A primary challenge in the synthesis of this compound is the strategic introduction of the carboxylic acid group at the C5 position of the thiazole ring. One common approach involves the use of a precursor molecule that already contains a group that can be converted into a carboxylic acid. For instance, the oxidation of a 5-halomethylthiazole derivative using nitric acid can yield the desired carboxylic acid. google.com This process is depicted in the following general scheme:

R-CH₂X → R-CHO → R-COOH (where R is the thiazole ring and X is a halogen) google.com

Another established method is the conversion of a bromo-substituted thiazole into a thiazolyllithium intermediate through a halogen-metal exchange reaction. researchgate.net This intermediate can then be carboxylated by reaction with carbon dioxide to furnish the target carboxylic acid. researchgate.net This route offers a direct and convenient synthesis for thiazole-5-carboxylic acids, which were previously difficult to access. researchgate.net

Derivatization of the carboxylic acid group is also a key aspect of synthetic strategies. The acid can be converted to various derivatives such as esters and amides to explore their chemical and biological properties. For example, the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (B1165640) produces the corresponding acetamido derivative, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to form the carboxylic acid hydrazide. kau.edu.sa These derivatives serve as versatile intermediates for the synthesis of more complex molecules. kau.edu.sa

Reaction Mechanisms in Thiazole Ring Formation Relevant to this compound

The construction of the thiazole ring itself is a critical step. The Hantzsch thiazole synthesis is a widely known and utilized method for forming the thiazole ring. encyclopedia.pubnih.govsynarchive.com This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. synarchive.comchemhelpasap.com The mechanism initiates with an SN2 reaction, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon to form the heterocyclic ring. chemhelpasap.com

Another classical approach is the Gabriel synthesis, which involves the cyclization of an acylaminocarbonyl compound with phosphorus pentasulfide at elevated temperatures to yield 2,5-disubstituted thiazoles. encyclopedia.pubnih.govanalis.com.my The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide under mild conditions. analis.com.mycutm.ac.in

The choice of synthetic route and the specific reagents determine the substitution pattern on the final thiazole ring. For the synthesis of this compound, the precursors must be selected to yield the desired methyl group at the 3-position and a functionality at the 5-position that can be converted to a carboxylic acid.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and catalysts. For instance, in the oxidation of halomethylthiazoles, the concentration of nitric acid and the reaction temperature are critical factors. google.com Temperatures in the range of 60-95°C are often employed to drive the reaction to completion. google.com

In the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent advancements have explored the use of greener solvents. The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of thiazole derivatives. encyclopedia.pub

The purification of the final product is another important consideration. Precipitation of the thiazole carboxylic acid by adjusting the pH of the reaction mixture is a common and effective method for isolation. google.com The pH for minimum solubility is typically in the range of 1.5-2.5. google.com

Novel and Improved Synthetic Approaches to this compound

In recent years, there has been a significant push towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of thiazole derivatives. nih.govcitedrive.com

Exploration of Alternative Precursors and Reagents

Researchers are continuously exploring new starting materials and reagents to streamline the synthesis of this compound. One area of focus is the use of novel precursors that can introduce the required functional groups in a more direct manner. For example, the use of alkynyl(aryl)iodonium reagents in cyclocondensation reactions with thioamides represents a newer approach to thiazole synthesis. acs.org

The following table summarizes some of the established and novel synthetic approaches for thiazole ring formation:

| Synthesis Method | Key Reactants | Typical Product | Reference(s) |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | encyclopedia.pubnih.govsynarchive.com |

| Gabriel Synthesis | Acylaminocarbonyl compound, Phosphorus pentasulfide | 2,5-Disubstituted Thiazole | encyclopedia.pubnih.govanalis.com.my |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide | 5-Aminothiazole | analis.com.mycutm.ac.in |

| One-Pot, Three-Component Synthesis | Aldehyde/Ketone, Thiosemicarbazide, Phenacyl bromide | Hydrazinyl Thiazole | sci-hub.se |

Development of Green Chemistry Methodologies in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. nih.govcitedrive.comresearchgate.net This includes the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.govcitedrive.comresearchgate.net

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in green thiazole synthesis. nih.govcitedrive.combepls.com These methods often lead to shorter reaction times, higher yields, and simpler purification procedures. nih.govcitedrive.com For example, microwave-assisted synthesis of hydrazinyl thiazole derivatives can be achieved in a matter of minutes under solvent- and catalyst-free conditions. encyclopedia.pub

The use of water as a solvent and the development of reusable catalysts are other key areas of green chemistry research in this field. bepls.comnih.gov For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. researchgate.netmdpi.com

The table below highlights some green chemistry approaches in thiazole synthesis:

| Green Chemistry Approach | Description | Advantages | Reference(s) |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Faster reaction rates, higher yields, reduced side reactions. | encyclopedia.pubnih.govcitedrive.com |

| Ultrasound Synthesis | Application of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, milder reaction conditions. | nih.govcitedrive.combepls.com |

| Green Solvents | Use of environmentally friendly solvents like water or ionic liquids. | Reduced environmental pollution and health hazards. | nih.govcitedrive.combepls.com |

| Reusable Catalysts | Employment of catalysts that can be easily recovered and reused. | Lower cost, reduced waste. | nih.govresearchgate.netmdpi.com |

The continuous evolution of synthetic methodologies promises to make the production of this compound and its analogues more efficient, economical, and sustainable in the future.

Stereoselective and Regioselective Synthesis Strategies for Thiazole Carboxylic Acids

The precise control over the arrangement of atoms and functional groups is a cornerstone of modern synthetic chemistry. In the context of thiazole carboxylic acids, regioselectivity—the control of where substituents are placed on the thiazole ring—is often more commonly addressed than stereoselectivity, as the aromatic nature of the thiazole ring itself does not possess chiral centers unless substituted with them.

Regioselective Synthesis: The substitution pattern on the thiazole ring is fundamentally determined by the choice of starting materials and the reaction mechanism. The classic Hantzsch thiazole synthesis, for example, reacts an α-haloketone with a thioamide, inherently defining the positions of substituents. However, post-synthesis functionalization offers alternative regiocontrol.

A key strategy for the regioselective synthesis of thiazole-5-carboxylic acids involves a halogen-metal exchange reaction. For instance, 5-bromothiazole (B1268178) can be converted into its 5-thiazolyllithium derivative, which is then carboxylated to yield thiazole-5-carboxylic acid, demonstrating precise control over the placement of the carboxylic acid group at the C-5 position. researchgate.net Similarly, 2-bromothiazole (B21250) can be used to prepare the corresponding thiazole-2-carboxylic acid. researchgate.net

Direct C-H functionalization is an emerging regioselective strategy. For example, a facile and regioselective C-H formamidation of thiazole N-oxides with isocyanides has been developed. researchgate.net In the case of C2-substituted thiazole N-oxides, formamidation occurs selectively at the C4 position, showcasing high regiocontrol under mild, microwave-promoted conditions. researchgate.net

Stereoselective Synthesis: Stereoselectivity becomes critical when chiral centers are present in the substituents attached to the thiazole ring. One study demonstrated the stereoselective synthesis of steroidal C-20 tertiary alcohols bearing a thiazole side chain. nih.gov This was achieved through a Grignard reaction between steroidal ketones and thiazole magnesium bromide, resulting in specific stereoisomers. nih.gov While the thiazole ring itself is achiral, its attachment to a chiral steroidal backbone necessitates stereocontrolled synthetic methods to obtain the desired diastereomer.

The principles of regioselective and stereoselective synthesis are summarized in the table below.

| Strategy | Description | Key Features | Example |

| Halogen-Metal Exchange | Conversion of a halothiazole to an organolithium reagent, followed by quenching with an electrophile (e.g., CO₂). | High regioselectivity determined by the initial halogen position. | 5-Bromothiazole → Thiazole-5-carboxylic acid researchgate.net |

| C-H Functionalization | Direct activation and functionalization of a C-H bond on the thiazole ring. | High regioselectivity, atom economy, often requires a directing group or specific activation (e.g., N-oxide). | C4-formamidation of C2-substituted thiazole N-oxides researchgate.net |

| Grignard Reaction | Reaction of a thiazole-based Grignard reagent with a chiral ketone. | Creates a new chiral center, stereoselectivity depends on the substrate and reaction conditions. | Synthesis of steroidal tertiary alcohols with a thiazole side chain nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient, milder, and often more selective pathways for synthesizing complex molecules. For this compound and its precursors, various catalytic systems are employed.

Palladium-catalyzed cross-coupling reactions are particularly prominent. Alkoxycarbonylation, a reaction that introduces a carboxylic ester group, can be performed on halo-heterocycles. For the related 3-methyl-1,2,4-thiadiazole system, a palladium-catalyzed alkoxycarbonylation of 5-halo-3-methyl-1,2,4-thiadiazole is a key step in producing the corresponding ester, a direct precursor to the carboxylic acid. google.com This process typically utilizes a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand such as Xantphos, in the presence of a base. google.com

Copper catalysis is also widely used in thiazole synthesis. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to substituted thiazoles under mild conditions. organic-chemistry.org Furthermore, practical methods for synthesizing thiazoles from simple aldehydes, amines, and elemental sulfur have been developed using copper catalysis with molecular oxygen as a green oxidant. organic-chemistry.org

Recent advancements include the use of photoredox and electrochemical catalysis. A domino cyclization of oxime esters with NH₄SCN to produce 2-aminothiazoles can be achieved through a combination of photoredox and copper catalysis at room temperature. organic-chemistry.org Environmentally friendly electrochemical oxidative cyclization of enaminones with thioamides also yields thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org

| Catalyst Type | Reaction | Key Features |

| Palladium | Alkoxycarbonylation of halo-thiazoles/thiadiazoles. | Efficiently introduces ester functionality, a precursor to carboxylic acids. google.com |

| Copper | Multi-component condensation reactions. | Enables assembly of the thiazole ring from simple starting materials. organic-chemistry.org |

| Rhodium | Reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. | Forms thiazoles via a thiazoline (B8809763) intermediate. organic-chemistry.org |

| Photoredox/Electrochemical | Oxidative cyclization reactions. | Offers green, metal-free, or mild reaction conditions. organic-chemistry.org |

Synthesis of Advanced Derivatives and Analogues of this compound

Synthesis of Carboxylic Acid Ester and Amide Derivatives

The carboxylic acid group at the C-5 position is a versatile handle for creating a variety of derivatives, most notably esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties or to act as key intermediates for further functionalization.

Esterification: Ester derivatives are typically prepared through standard esterification reactions. For example, reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄ in methanol) can yield the corresponding methyl ester. acs.org

Amidation: Amide derivatives are commonly synthesized by first activating the carboxylic acid. A widely used method involves converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. mdpi.com

Alternatively, peptide coupling reagents can be used to directly form the amide bond without isolating the acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction between the carboxylic acid and an amine to produce the amide in high yield. nih.govacs.org

A study focused on creating 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives employed the acyl chloride method, followed by reaction with various arylamines in dichloromethane (B109758) with N,N-diisopropylethylamine as a base. mdpi.com Another report detailed the synthesis of a series of thiazole carboxamides using EDCI and DMAP to couple 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with different anilines. acs.org

Incorporation of Halogen Substituents on the Thiazole Ring

Introducing halogen atoms onto the thiazole ring can significantly alter the electronic properties and biological activity of the molecule. Halogenated thiazoles also serve as crucial intermediates for cross-coupling reactions.

The synthesis of halo-thiazoles can be achieved either by building the ring from halogenated precursors or by direct halogenation of a pre-formed thiazole. Convenient, scalable routes to 2,5- and 2,4-dibromo-1,3-thiazole have been developed. researchgate.net For example, 2,5-dibromo-1,3-thiazole can be generated in two steps from the inexpensive 2-amino-1,3-thiazole. researchgate.net

Metal-lithium exchange reactions on polyhalogenated thiazoles allow for selective functionalization. Treating 2,4,5-tribromothiazole (B1600981) with one equivalent of n-butyllithium at low temperatures results in selective bromine-lithium exchange at the C-5 position, which is the most reactive site. researchgate.net The resulting organolithium species can then be quenched with an electrophile.

The Sandmeyer reaction is another powerful tool for introducing halogens. This reaction converts an amino group into a diazonium salt, which is then displaced by a halide. This method was used to convert a 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester into the corresponding 5-bromo derivative using tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr₂). nih.gov This strategy could be adapted for the synthesis of halogenated 1,2-thiazole carboxylic acids.

Modification at the Thiazole C-3 Position and its Impact on Synthesis

The substituent at the C-3 position of the 1,2-thiazole ring plays a crucial role in defining the molecule's identity and properties. In the parent compound, this is a methyl group. Modifying this position requires alternative synthetic strategies, as the C-3 substituent is typically incorporated from the outset of the synthesis.

The synthesis of 1,2-thiazoles often involves the cyclization of β-ketonitriles or related precursors with a sulfur source. The nature of the group that becomes the C-3 substituent is therefore embedded in the acyclic starting material. For instance, to synthesize an analogue with a different alkyl or an aryl group at the C-3 position, one would need to start with the appropriately substituted precursor.

An example of modification at this position is isotopic labeling. The synthesis of a 3-(methyl-d3)-1,2,4-thiadiazole analogue has been reported, where a deuterated starting material is carried through the synthetic sequence to produce the final isotopically labeled compound. google.com This highlights that modifications at the C-3 position are planned from the beginning of the synthetic route.

The choice of the C-3 substituent can impact the reactivity and stability of intermediates, potentially requiring adjustments to reaction conditions. For example, a bulky C-3 substituent might sterically hinder subsequent reactions at the adjacent C-4 position. Conversely, an electron-withdrawing group at C-3 would influence the electronic character of the entire ring system. Therefore, the synthesis of C-3 modified analogues is not a trivial substitution but a re-evaluation of the entire synthetic pathway.

Synthetic Routes to Amino-Substituted Thiazole Carboxylic Acids

Amino-thiazole carboxylic acids are an important class of compounds, often used as building blocks in medicinal chemistry. nih.gov The synthesis of these molecules can be approached in two main ways: constructing the thiazole ring with the amino group already present, or introducing the amino group onto a pre-existing thiazole carboxylic acid core.

The most common method is the former, exemplified by the Hantzsch synthesis using thiourea (B124793) or its derivatives as the thioamide component. This directly installs an amino group at the C-2 position of the resulting 1,3-thiazole. While the target is a 1,2-thiazole, analogous strategies exist for their synthesis. A facile, one-pot method for preparing 3-amino-5-substituted-aminoisothiazole-4-carboxylic acid derivatives has been reported. researchgate.net

Solid-phase synthesis has also been employed to create libraries of these compounds. One approach utilized a traceless linker strategy starting from Merrifield resin to prepare a key 4-amino-thiazole-5-carboxylic acid resin intermediate. rsc.org

Another strategy involves the synthesis of aminobenzothiazole carboxylic acid derivatives. In one such synthesis, a 4-aminobenzoate (B8803810) was cyclized with potassium thiocyanate and bromine in acetic acid to form the 2-aminobenzo[d]thiazole ring. acs.orgnih.gov This general procedure was then applied to a series of substituted aminobenzoates to generate a library of derivatives. acs.org

| Synthetic Approach | Description | Starting Materials | Product Type |

| Ring Construction | Building the heterocyclic ring with the amino functionality incorporated from the start. | Thiourea, α-haloketones, isothiocyanates. bepls.com | 2-Aminothiazole (B372263) derivatives. nih.govbepls.com |

| One-Pot Synthesis | A facile, general method for preparing aminoisothiazole carboxylic acid derivatives in high yields. | Not specified. | 3-Amino-5-substituted-aminoisothiazole-4-carboxylic acids. researchgate.net |

| Solid-Phase Synthesis | Building the molecule on a solid support for library generation. | Merrifield resin, ethyl bromoacetate. rsc.org | 4-Aminothiazole-5-carboxylic acid derivatives. rsc.org |

| Benzothiazole (B30560) Formation | Cyclization of substituted anilines to form the fused benzothiazole system. | 4-Aminobenzoates, KSCN, Bromine. acs.orgnih.gov | 2-Aminobenzo[d]thiazole-6-carboxylates. acs.orgnih.gov |

Synthesis of Imidazothiazole Derivatives Incorporating Thiazole Carboxylic Acid Moieties

The fusion of a thiazole ring with an imidazole (B134444) moiety to form imidazothiazole scaffolds is a significant strategy in medicinal chemistry, creating bicyclic systems with diverse biological activities. researchgate.netnih.gov A common and effective method for constructing the imidazo[2,1-b]thiazole (B1210989) core is the reaction between a 2-aminothiazole derivative and an α-haloketone. nih.govnih.gov

In a typical synthetic sequence, a substituted 2-aminothiazole reacts with an α-haloketone, leading to the formation of the imidazo[2,1-b]thiazole derivative. nih.gov For instance, the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole involves the reaction of 2-aminothiazole with α-bromo-4-(methylsulfonyl)acetophenone. nih.gov This general strategy can be adapted to incorporate a carboxylic acid group. A plausible route could involve starting with a 2-aminothiazole bearing the desired carboxylic acid function, which is then cyclized with an appropriate α-haloketone. Alternatively, functional group manipulation after the formation of the imidazothiazole core can be performed to introduce the carboxylic acid moiety.

Researchers have successfully synthesized various imidazothiazole derivatives for applications such as selective COX-2 inhibitors and anticancer agents. nih.govnih.gov For example, a series of 6-aryl-substituted imidazo[2,1-b]thiazoles were prepared by refluxing 2-aminothiazole with the corresponding α-bromoacetophenones. nih.gov Further functionalization, such as through the Mannich reaction, can introduce additional diversity to the scaffold. nih.gov

| Thiazole Starting Material | α-Haloketone Reagent | Resulting Fused System Core |

|---|---|---|

| 2-Aminothiazole | α-Bromo-4-(methylsulfonyl)acetophenone | 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole |

| 2-Aminothiazole | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Imidazo[2,1-b]thiazole linked to another thiazole moiety |

Preparation of Other Fused Thiazole Ring Systems for Enhanced Bioactivity

Beyond imidazothiazoles, the thiazole ring serves as a versatile platform for the construction of other fused heterocyclic systems, aiming to enhance biological activity through scaffold hopping and molecular diversification. rsc.org The development of novel fused systems is driven by the search for new chemical entities with improved pharmacological profiles.

One such example is the synthesis of 2H-thiazolo[4,5-d] researchgate.netchemistryworld.comorganic-chemistry.orgtriazole (ThTz), a previously unknown [5-5]-fused heteroaromatic system. rsc.org A scalable synthetic procedure was established to produce this ring system, which features a sulfone group on the thiazole ring. This sulfone moiety acts as a versatile handle for further functionalization through various chemical transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org The ability to functionalize both the thiazole and the newly fused triazole ring highlights the potential of this scaffold as a valuable building block in medicinal chemistry. rsc.org

Another approach involves the synthesis of molecules containing multiple thiazole rings, such as di- and trithiazole derivatives. nih.gov These compounds are often synthesized by reacting a bromoacetyl-thiazole derivative with reagents like aminothiazoles or thiosemicarbazones. For example, reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole or o-aminothiophenol leads to the formation of fused systems or linked thiazole moieties. nih.gov These strategies demonstrate the modular nature of thiazole chemistry, allowing for the assembly of complex, multi-ring structures with potential for enhanced biological efficacy. nih.gov

Peptide Coupling Strategies Utilizing this compound

The carboxylic acid functionality of this compound makes it a valuable building block for incorporation into peptides and peptidomimetics. This is achieved through standard peptide coupling reactions, where the carboxylic acid is activated to react with an amine. nih.govbachem.com The thiazole ring acts as a rigid scaffold, influencing the conformation of the resulting molecule. rsc.org

The core of a peptide coupling reaction involves two main steps: the activation of the carboxyl group and the subsequent acylation of the amino group. bachem.com For this compound, the carboxyl group is converted into a reactive intermediate using a coupling reagent. This activated intermediate is then susceptible to nucleophilic attack by the amino group of an amino acid or another amine-containing molecule to form a stable amide bond. bachem.comuni-kiel.de

A variety of coupling reagents are available, broadly classified into carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HBTU and HATU). bachem.comnih.gov The choice of reagent can be critical for achieving high yields and minimizing side reactions, particularly racemization at the chiral center of the amino acid. uni-kiel.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are often used in conjunction with carbodiimides to enhance reaction rates and suppress racemization. bachem.comnih.gov These established methods allow for the systematic incorporation of the this compound moiety into larger molecules, a strategy used in the development of P-glycoprotein modulators and kinesin inhibitors. nih.govnih.gov

| Reagent Class | Abbreviation | Full Name | Typical Use |

|---|---|---|---|

| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Used with additives like HOBt to form active esters |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | High coupling efficiency, especially for hindered amino acids |

| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular reagent for solid-phase and solution-phase synthesis |

| Additive | HOBt | 1-Hydroxybenzotriazole | Suppresses racemization and accelerates coupling |

Photochemical and Electrochemical Synthesis of Thiazole Derivatives

Advanced synthetic methodologies, including photochemical and electrochemical approaches, offer green and efficient alternatives for the synthesis of thiazole derivatives. These methods often proceed under mild conditions, avoiding the need for harsh reagents or catalysts. researchgate.netorganic-chemistry.org

Electrochemical synthesis provides a powerful tool for constructing thiazole rings. researchgate.net An efficient, one-pot electrochemical method for synthesizing thiazole derivatives has been developed using graphite (B72142) rod electrodes in an undivided cell at room temperature, without any catalyst. researchgate.net This technique involves the electrochemical oxidation of hydroquinones or catechols to form reactive quinones, which then participate in a Michael addition reaction with a nucleophile like rhodanine (B49660) to yield the thiazole product in good to excellent yields. researchgate.net Another electrochemical approach involves the oxidative cyclization of enaminones with thioamides, which produces thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

Photochemical methods also provide novel routes to thiazole derivatives. A light-driven approach has been shown to enable the precise rearrangement of isothiazoles into thiazoles, offering new synthetic pathways to complex azole derivatives. chemistryworld.com Another photochemical strategy involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides. researchgate.net This reaction proceeds through a carbene intermediate that reacts with the thioamide to form the thiazole-5-carboxylate ester in moderate yields. The reaction can be controlled; in the absence of an acid catalyst, an intermediate vinyl thioester can be isolated. researchgate.net

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Graphite electrodes, aqueous solution, room temperature | Catalyst-free, environmentally friendly, good yields | researchgate.net |

| Electrochemical Cyclization | Enaminones, thioamides | Metal- and oxidant-free | organic-chemistry.org |

| Photochemical Rearrangement | Light, isothiazole (B42339) precursors | Precise rearrangement to thiazoles | chemistryworld.com |

| Photolysis of Isoxazolone | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, thioamides, UV light | Forms thiazole-5-carboxylate esters via a carbene intermediate | researchgate.net |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| α-Bromo-4-(methylsulfonyl)acetophenone |

| 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole |

| 2H-Thiazolo[4,5-d] researchgate.netchemistryworld.comorganic-chemistry.orgtriazole (ThTz) |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

| o-Aminothiophenol |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| 1-Hydroxybenzotriazole (HOBt) |

| Rhodanine |

| Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Methyl 1,2 Thiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For 3-Methyl-1,2-thiazole-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally confirm its structure.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Methyl Protons (-CH₃): A singlet peak would be expected for the three equivalent protons of the methyl group attached to the C3 position of the thiazole (B1198619) ring. This signal would likely appear in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm, due to the deshielding effect of the aromatic thiazole ring.

Thiazole Ring Proton (H4): The proton at the C4 position of the thiazole ring would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of δ 8.0-8.5 ppm, due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms and the carboxylic acid group.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It typically appears as a broad singlet in the far downfield region of the spectrum, often above δ 10.0 ppm, and can exchange with deuterium (B1214612) in the presence of D₂O.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C3) | 2.5 - 3.0 | Singlet |

| H4 | 8.0 - 8.5 | Singlet |

| -COOH | > 10.0 | Broad Singlet |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Methyl Carbon (-CH₃): The carbon of the methyl group would resonate at the highest field (lowest chemical shift), typically in the range of δ 15-20 ppm.

Thiazole Ring Carbons (C3, C4, C5): The carbons of the thiazole ring are in an electron-deficient environment and would appear at lower fields. The C3 and C5 carbons, being attached to heteroatoms and the carboxylic acid group respectively, would be the most deshielded. C3 would likely appear around δ 150-160 ppm. C5, directly bonded to the carboxylic acid, would also be significantly downfield, potentially in a similar region. The C4 carbon would be expected at a more intermediate chemical shift for aromatic carbons, perhaps around δ 120-130 ppm.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is highly deshielded and would be found at the lowest field, typically in the range of δ 160-175 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C3) | 15 - 20 |

| C4 | 120 - 130 |

| C3 | 150 - 160 |

| C5 | 155 - 165 |

| -COOH | 160 - 175 |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a cross-peak between the methyl protons and the methyl carbon, and another cross-peak between the H4 proton and the C4 carbon. This would definitively link these specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations for this compound would include:

The methyl protons showing a correlation to the C3 and C4 carbons of the thiazole ring.

The H4 proton showing correlations to the C3, C5, and the carboxylic acid carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₅NO₂S), the exact mass can be calculated. nih.gov

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₅H₆NO₂S⁺ | 144.0114 |

| [M+Na]⁺ | C₅H₅NNaO₂S⁺ | 165.9933 |

| [M-H]⁻ | C₅H₄NO₂S⁻ | 141.9968 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable structural information. While no specific experimental MS/MS data for this compound has been found, a plausible fragmentation pathway can be predicted.

Upon ionization (e.g., by electrospray ionization), the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns.

A primary fragmentation step would likely be the loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group. Another highly probable fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) via decarboxylation of the carboxylic acid. The thiazole ring itself could also undergo cleavage.

Predicted Major Fragmentation Pathways for [C₅H₅NO₂S+H]⁺

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 144.01 | Decarboxylation | 99.01 | CO₂ |

| 144.01 | Loss of water | 126.00 | H₂O |

| 99.01 | Loss of HCN | 72.00 | HCN |

| 99.01 | Loss of CH₃CN | 58.00 | CH₃CN |

Note: This represents a simplified prediction of potential fragmentation pathways. Actual fragmentation can be more complex.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by analyzing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic vibrational frequencies can be inferred from the well-established data for carboxylic acids and thiazole rings.

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of its two primary functional components: the carboxylic acid group (-COOH) and the 3-methyl-1,2-thiazole ring.

The carboxylic acid group exhibits several distinct vibrational modes. A very broad and strong absorption band is anticipated in the IR spectrum, typically ranging from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is expected to produce a strong, sharp band in the region of 1710-1760 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiazole ring. Furthermore, the C-O stretching and O-H in-plane bending vibrations are expected to appear in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. An out-of-plane O-H bend typically gives rise to a broad absorption around 920 cm⁻¹.

The thiazole ring , being a heteroaromatic system, will display a series of characteristic ring stretching and bending vibrations. Ring stretching vibrations for heteroaromatic compounds typically occur in the 1300-1600 cm⁻¹ range. For a related compound, thiazole, these have been observed and calculated to fall within this region. The C-H stretching vibrations of the thiazole ring and the methyl group are expected in the 2900-3100 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also anticipated at lower frequencies.

The following table summarizes the expected characteristic vibrational modes for this compound based on data for similar functional groups and compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1710-1760 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H bend (in-plane) | 1395-1440 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad |

| Thiazole Ring | Ring stretching | 1300-1600 | Medium to Strong |

| Alkyl/Aromatic C-H | C-H stretch | 2900-3100 | Medium to Weak |

This table presents expected data based on typical values for the functional groups and related compounds, as direct experimental data for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, we can predict its likely solid-state conformation based on studies of similar molecules. The thiazole ring is expected to be essentially planar. The carboxylic acid group may be co-planar with the ring to maximize conjugation, or it could be twisted at an angle due to steric hindrance or crystal packing forces.

Single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths and angles. For instance, the C=O bond of the carboxylic acid would be expected to be around 1.20-1.25 Å, while the C-O single bond would be longer, in the range of 1.30-1.36 Å. The bond lengths within the thiazole ring would reflect its aromatic character.

In the solid state, carboxylic acids almost invariably form strong intermolecular hydrogen bonds. The most common motif is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O=C hydrogen bonds. This interaction is a dominant factor in the crystal packing of most carboxylic acids.

For this compound, it is highly probable that the molecules will arrange into such hydrogen-bonded dimers. In addition to this primary interaction, other weaker intermolecular forces, such as C-H···N or C-H···O hydrogen bonds involving the thiazole ring and the methyl group, could further stabilize the crystal lattice, leading to the formation of more complex three-dimensional supramolecular architectures. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially interacting with acidic protons from neighboring molecules.

The study of a related compound, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, revealed that O-H···N and C-H···O hydrogen bonds connect the molecules to form polymeric chains, which are then linked into a two-dimensional framework. A similar packing strategy involving a combination of strong and weak hydrogen bonds would be anticipated for this compound.

The following table outlines the expected crystallographic parameters and intermolecular interactions for this compound, based on the analysis of related structures.

| Parameter | Expected Finding |

| Molecular Conformation | Planar thiazole ring; carboxylic acid group may be co-planar or slightly twisted. |

| Primary Intermolecular Interaction | Formation of cyclic dimers via O-H···O=C hydrogen bonds between carboxylic acid groups. |

| Secondary Intermolecular Interactions | Potential for C-H···N and C-H···O hydrogen bonds involving the thiazole ring and methyl group. |

| Crystal Packing | Likely formation of layered or chain structures stabilized by a network of hydrogen bonds. |

This table presents expected findings based on the known crystallographic behavior of similar compounds, as direct experimental data for this compound is not publicly available.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1,2 Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of 3-Methyl-1,2-thiazole-5-carboxylic acid. These methods allow for a detailed exploration of its molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of molecules like this compound. By focusing on the electron density, DFT provides a computationally efficient yet accurate framework for predicting molecular properties.

Studies employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and identify regions of electrophilic and nucleophilic character. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Electron-donating potential |

| LUMO Energy | - | Electron-accepting potential |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity and intermolecular interactions |

Note: Specific numerical values are dependent on the level of theory and basis set used in the calculation and are represented here as placeholders.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods are employed. These "from the beginning" calculations are based solely on the principles of quantum mechanics without reliance on empirical parameters.

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data on the geometry, vibrational frequencies, and electronic transition energies of this compound. These high-accuracy calculations are instrumental in interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra, by assigning vibrational modes to specific molecular motions.

Conformational Analysis and Energy Minima Determination

The carboxylic acid group in this compound introduces conformational flexibility. Computational methods are essential for exploring the potential energy surface of the molecule to identify its stable conformers and the transition states that connect them. By systematically rotating the C-C and C-O single bonds of the carboxylic acid group, a conformational landscape can be mapped. The energy of each conformation is calculated to determine the global minimum energy structure, which represents the most stable arrangement of the atoms in the molecule under isolated conditions.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its interactions with its environment.

Ligand-Target Interactions and Binding Affinity Predictions

A key application of computational chemistry in drug discovery is the prediction of how a ligand, such as this compound, will interact with a biological target, typically a protein. MD simulations can be used to model the binding of the molecule to the active site of a target protein.

These simulations provide detailed information on the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-protein complex. Furthermore, computational techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can be employed to calculate the binding affinity, offering a quantitative prediction of the ligand's potency. Such studies are invaluable for the rational design and optimization of new drug candidates. A related compound, 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, has been noted in patent literature related to condensed heterocycles and their use. google.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new, unsynthesized compounds.

No specific QSAR models for predicting the biological activity of this compound have been reported in the reviewed literature.

However, QSAR studies have been applied to the broader class of thiazole (B1198619) derivatives to predict their therapeutic potential. For instance, QSAR models have been developed for thiazolidines, a related class of sulfur- and nitrogen-containing heterocycles, to understand their diverse biological activities. researchgate.net These models typically use a range of structural descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with a specific biological endpoint. The development of such predictive models is a key step in modern drug discovery, allowing for the prioritization of compounds for synthesis and testing. researchgate.net For any new series of thiazole derivatives, including those based on the this compound scaffold, the development of robust QSAR models would be a valuable step in exploring their potential biological activities.

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that begins with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. The thiazole ring is a recognized scaffold in FBDD due to its presence in numerous bioactive compounds and its ability to form key interactions with biological targets. nih.govacs.org

There are no specific reports on the use of this compound in fragment-based drug design campaigns.

Nevertheless, the thiazole scaffold, including derivatives with carboxylic acid substituents, has been included in fragment libraries for screening against various therapeutic targets. nih.govacs.org A study evaluating a library of 49 fragment-sized thiazoles and thiadiazoles with substituents such as amines, bromides, carboxylic acids, and nitriles highlighted the potential of this scaffold in FBDD. nih.govacs.orgresearcher.life The study also emphasized the importance of carefully assessing the reactivity of thiazole fragments to avoid non-specific interactions. nih.govresearcher.life The thiazole scaffold has been identified as being enriched in active fragments from screening campaigns, indicating its utility as a starting point for developing novel therapeutics. acs.org

Virtual Screening and Ligand Docking Studies

Virtual screening and ligand docking are computational techniques used to predict the binding of small molecules to a protein target. These methods are widely used in drug discovery to identify potential new drug candidates from large compound libraries and to understand their mechanism of action at a molecular level.

There are no published virtual screening studies that have identified potential biological targets for this compound.

In a broader context, virtual screening and docking studies have been employed for various thiazole derivatives to identify their potential biological targets. For example, thiazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and carbonic anhydrase. nih.govnih.govacs.org Molecular docking studies on newly synthesized thiazole derivatives have been performed against targets like the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.govresearchgate.net These studies demonstrate the utility of in silico methods to propose and validate the biological targets of novel thiazole-containing compounds. The Way2Drug portal is one such tool that predicts a wide range of biological activities based on the structure of a compound. nih.gov

No specific binding modes or interaction hotspots for this compound with any biological target have been reported.

Medicinal Chemistry and Pharmacological Investigations of 3 Methyl 1,2 Thiazole 5 Carboxylic Acid and Its Derivatives

Exploration of Biological Activity and Therapeutic Potential

The inherent chemical properties of the thiazole (B1198619) nucleus, a five-membered aromatic ring containing sulfur and nitrogen, make it a versatile building block for designing novel therapeutic agents. ijpsjournal.comdntb.gov.ua Researchers have extensively modified the core structure of thiazole carboxylic acids to explore and optimize their biological effects.

Anticancer Activity and Mechanisms of Action

Derivatives of thiazole carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting a range of activities across various cancer cell lines. nih.govresearchgate.net The antitumor effects are often attributed to the thiazole carboxamide moiety, a common feature in several natural antineoplastic drugs. kau.edu.sa

A primary focus of research has been the synthesis of novel thiazole derivatives and the evaluation of their ability to inhibit the growth of cancer cells. Studies have shown that these compounds can possess potent anti-proliferative activity against a wide array of tumor cell lines. nih.gov

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against human lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. mdpi.comresearchgate.net Among these, a derivative featuring a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring showed the highest inhibitory activity (48%) against the A-549 cell line at a concentration of 5 µg/mL. mdpi.comresearchgate.net Other compounds in the same series displayed moderate activity. mdpi.comresearchgate.net Similarly, another study on thiazole carboxamide derivatives reported that compound 2a was effective against the HepG2 liver cancer cell line, while compound 2b showed activity against COLO205 and B16F1 cancer cell lines. acs.org

In a separate investigation, newly synthesized thiazole derivatives, specifically compounds 4a-c and 5 , were evaluated for their in vitro cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines using the MTT assay. mdpi.com All tested compounds demonstrated antiproliferative effects against these cell lines. mdpi.com Research into N-substituted 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides also identified four compounds that could mildly inhibit the growth of the prostate cancer (PC-3) cell line, with growth inhibition ranging from 14.8% to 47.9%. kau.edu.sa

| Compound Series/Name | Cancer Cell Line(s) | Key Findings (Activity/IC₅₀) | Reference |

|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (lung), Bel7402 (liver), HCT-8 (colon) | Up to 48% inhibition against A-549 at 5 µg/mL. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Thiazole carboxamide derivative (2a) | HepG2 (liver) | IC₅₀ value of 60.75 μM. acs.org | acs.org |

| Thiazole carboxamide derivative (2b) | COLO205 (colon), B16F1 (melanoma) | IC₅₀ values of 30.79 μM and 74.15 μM, respectively. acs.org | acs.org |

| Thiazole derivatives (4a-c, 5) | MCF-7 (breast), HepG2 (liver) | Demonstrated antiproliferative activity. mdpi.com | mdpi.com |

| N-substituted 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides | PC-3 (prostate) | 14.8–47.9% growth inhibition. kau.edu.sa | kau.edu.sa |

Beyond inhibiting proliferation, certain thiazole derivatives actively induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells. mdpi.comresearchgate.net

One study found that a specific class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives could cause cell cycle arrest at the G0/G1 interphase in various hematologic and solid tumor cancer cell lines. nih.gov This effect was observed to be selective for cancer cells, with no impact on normal human cells. nih.gov

Further investigation into the mechanisms of a promising thiazole derivative, compound 4c , revealed its ability to activate apoptosis in MCF-7 breast cancer cells. mdpi.comresearchgate.net Similarly, a study of bis-thiazole derivatives showed that compound 5f induced significant apoptotic cell death (82.76%) in ovarian cancer (KF-28) cells, which was associated with cell cycle arrest at the G1 phase. dntb.gov.ua Another investigation found that certain benzoxazole (B165842) and thiazole-based compounds led to an increase in total apoptosis in HCT-116 colorectal cancer cells. researchgate.net Specifically, these compounds increased the levels of caspase-3, a key executioner protein in apoptosis. researchgate.net

| Compound/Series | Cancer Cell Line | Mechanism | Reference |

|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor lines | Cell cycle arrest at G0/G1 interphase. nih.gov | nih.gov |

| Compound 4c (Thiazole derivative) | MCF-7 (breast) | Activation of apoptosis. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Compound 5f (Bis-thiazole derivative) | KF-28 (ovarian) | Induced 82.76% apoptosis; cell cycle arrest at G1 phase. dntb.gov.ua | dntb.gov.ua |

| Thiazole-based derivatives (8g, 12e) | HCT-116 (colorectal) | Increased total apoptosis and caspase-3 levels. researchgate.net | researchgate.net |

The anticancer effects of thiazole derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell growth and survival. mdpi.comnih.gov Molecular docking studies and biochemical assays have helped to identify these targets.

A notable strategy involves the design of thiazole/thiadiazole carboxamide scaffolds as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov It is postulated that the electron-rich nature of the thiazole and thiadiazole rings allows them to form favorable hydrogen-bonding interactions with the c-Met enzyme. nih.gov

Molecular docking studies on other thiazole derivatives (compounds 4a-c and 5 ) explored their binding affinity with key proteins involved in cancer progression, including aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.comresearchgate.net Compound 4c showed a promising binding affinity toward the active sites of these proteins. researchgate.net Further investigation into thiazole-based compounds confirmed their ability to inhibit Bcl-2, with one compound achieving 69.2% inhibition in an in-vitro assay. researchgate.net The mechanism suggested involves the down-regulation of Bcl-2 and a corresponding increase in the pro-apoptotic protein Bax, leading to the induction of apoptosis. researchgate.net

Understanding the structure-activity relationship (SAR) is critical for optimizing the anticancer potency of thiazole derivatives. researchgate.netnih.gov Research has highlighted how specific chemical modifications to the thiazole scaffold influence biological activity.

In one series of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, the synthesis and evaluation of various analogs allowed for the elucidation of key SAR insights. nih.gov For a series of 2,4,5-trisubstituted thiazoles, analysis revealed that activity was dependent on the nature and size of substituents, which create variable electronic, lipophilic, and steric environments. kau.edu.sa

Studies on other thiazole series have provided more specific insights. For example, the presence of a free amino group at the C2-position, a carboxylic acid at the C4-position, and a phenyl ring at the C5-position of the thiazole ring were identified as essential for certain inhibitory activities. mdpi.com In another case, the introduction of an electron-donating methyl group to a phenyl ring attached to the thiazole core was found to increase cytotoxic activity. nih.gov Conversely, combining this with a strong electron-withdrawing nitro group at a different position on the molecule also resulted in a potent antiproliferative effect. nih.gov The combination of the thiazole ring with other heterocyclic systems, such as the 1,3,4-thiadiazole (B1197879) ring, has also been identified as a crucial requirement for cytotoxicity. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, thiazole and its derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govresearchgate.netwho.int

Research has demonstrated that newly synthesized 2,4,5-trisubstituted thiazoles can be effective against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. kau.edu.sa In one study, two compounds were found to be equipotent to the antibiotic ampicillin (B1664943) against S. aureus (Minimum Inhibitory Concentration [MIC] of 6.25 µg/mL), while three compounds were twice as active as ampicillin against B. subtilis (MIC of 6.25 µg/mL). kau.edu.sa Some of these compounds also showed moderate antifungal activity against Candida albicans. kau.edu.sa

Another study focusing on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide found that the most significant antimicrobial effects were observed against Gram-positive bacteria. mdpi.com The most active compound, which contained a 5-nitro-2-furoyl moiety, exhibited high bioactivity with MIC values ranging from 1.95 to 15.62 µg/mL. mdpi.com Similarly, a series of novel trisubstituted thiazole compounds showed very good MIC values (ranging from 0.39 to 100 µg/mL) against both Gram-positive (S. aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. who.int

The antifungal potential of thiazole derivatives has also been well-documented. One investigation of new heteroaryl thiazole derivatives found that their antifungal activity was generally better than their antibacterial activity, with one compound showing MIC values between 0.06 and 0.23 mg/mL against various fungal strains. nih.gov

| Compound Series | Microorganism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted thiazoles | S. aureus, B. subtilis, C. albicans | MIC as low as 6.25 µg/mL against bacteria; variable antifungal activity. kau.edu.sa | kau.edu.sa |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL for the most active compound. mdpi.com | mdpi.com |

| Trisubstituted thiazoles | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC as low as 3.12 and 6.25 µg/mL for most compounds. who.int | who.int |

| Heteroaryl thiazole derivatives | Various fungi | MIC = 0.06–0.23 mg/mL for the most active compound. nih.gov | nih.gov |

Identification of Microbial Targets

Research into the mechanism of action of thiazole derivatives has identified specific microbial enzymes that are inhibited by these compounds. A significant finding is the potent inhibitory activity of certain benzothiazole (B30560) derivatives against bacterial topoisomerases. nih.gov Specifically, compounds designated as 3a and 3b demonstrated powerful inhibition of S. aureus topoisomerase IV with IC50 values of 0.012 and 0.008 μg/mL, respectively. nih.gov These compounds also showed potent activity against E. coli DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 μg/mL. nih.gov This dual-targeting capability is noteworthy, as it can lead to a lower frequency of resistance development. nih.gov The frequency of resistance for these compounds against S. aureus was found to be very low (<2.3 × 10⁻¹⁰ at 8-fold MIC), which is attributed to their simultaneous inhibition of two essential intracellular targets, GyrB and ParE. nih.gov

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govwho.int A series of novel trisubstituted thiazole compounds were evaluated for their in-vitro and in-vivo anti-inflammatory effects using the human red blood cell (HRBC) membrane stabilization method and a carrageenan-induced rat paw edema model, with diclofenac (B195802) sodium and ibuprofen (B1674241) used as standard drugs. who.int The preliminary screening revealed that these compounds possess promising anti-inflammatory activities. who.int

Further studies have focused on the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. acs.org A series of thiazole carboxamide derivatives were designed and evaluated as COX inhibitors. Molecular docking studies were performed to understand the binding patterns within both COX-1 and COX-2 isozymes. acs.org Compound 2b emerged as the most effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 value of 0.191 μM. acs.org Compound 2a demonstrated the highest selectivity for COX-2, with a selectivity index of 2.76. acs.org The introduction of a methyl group at the thiazole position was found to positively influence the molecule's conformation, improving its fit and potency. acs.org

Antiparasitic and Anthelmintic Applications

The therapeutic potential of thiazole derivatives extends to parasitic diseases. unl.pt A study involving newly synthesized naphthyl-thiazole derivatives showed cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi. unl.pt Among the tested compounds, 1b, 1j, and 2l were particularly effective at inhibiting the amastigote forms of both parasites. unl.pt The same study also investigated the in vitro antimalarial activity of these compounds against Plasmodium falciparum. While the precursor thiosemicarbazones were inactive, the thiazole derivatives successfully inhibited the growth of the parasite. unl.pt

Other Reported Biological Activities (e.g., Anticonvulsant, Diuretic)

Beyond the aforementioned activities, derivatives of the thiazole family have been explored for other pharmacological effects, including anticonvulsant and diuretic properties.

Anticonvulsant Activity: Several studies have highlighted the potential of thiazole-containing compounds as anticonvulsants. mdpi.combiointerfaceresearch.commdpi.com A series of thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com One of the most active compounds in this series was identified as 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6). biointerfaceresearch.com In another study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized. mdpi.com Compounds Ib, IId, and IIj from this series demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com

Diuretic Activity: Research into 1,3,4-thiadiazole derivatives, a related heterocyclic system, has shown potential for diuretic effects. nih.gov A study on 5-methyl-substituted derivatives of 1,3,4-thiadiazoles revealed a significant increase in the excretion of both water and electrolytes in mice. nih.gov The compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole showed the highest diuretic activity. nih.gov While these findings are on a different isomer of the thiazole ring system, they suggest that thiazole-based structures can be explored for their influence on renal function.

Mechanism-Based Drug Discovery and Target Identification

Understanding the specific molecular interactions between a drug candidate and its biological target is fundamental for rational drug design. For derivatives of 3-methyl-1,2-thiazole-5-carboxylic acid, enzyme inhibition has been a key area of investigation.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Urease is a crucial enzyme for the survival and colonization of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug development. nih.gov Derivatives of 1,2-benzothiazine have been synthesized and evaluated for their urease inhibitory potential. nih.govresearchgate.net In one study, a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate were found to be potent urease inhibitors, with all synthesized compounds showing stronger inhibition than the standard drug, thiourea (B124793). nih.gov Compound 5k from this series was the most potent, with an IC50 value of 9.8 ± 0.023 µM, compared to 22.3 ± 0.031 µM for thiourea. nih.gov Molecular docking studies suggested that the compound interacts with key amino acid residues in the urease active site. nih.gov